molecular formula C13H25N3O B15056802 2-amino-N-cyclopropyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide

2-amino-N-cyclopropyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide

Cat. No.: B15056802
M. Wt: 239.36 g/mol
InChI Key: RXWBCVMMDVDYHM-PXYINDEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-cyclopropyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide is a synthetic small-molecule amide derivative characterized by a central butanamide backbone. Its structure includes:

  • A cyclopropyl group attached to the amide nitrogen.
  • A branched methyl group at the 3-position of the butanamide chain.
  • A (3S)-configured 1-methylpyrrolidin-3-yl substituent on the amide nitrogen.

Properties

Molecular Formula

C13H25N3O

Molecular Weight

239.36 g/mol

IUPAC Name

2-amino-N-cyclopropyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide

InChI

InChI=1S/C13H25N3O/c1-9(2)12(14)13(17)16(10-4-5-10)11-6-7-15(3)8-11/h9-12H,4-8,14H2,1-3H3/t11-,12?/m0/s1

InChI Key

RXWBCVMMDVDYHM-PXYINDEMSA-N

Isomeric SMILES

CC(C)C(C(=O)N([C@H]1CCN(C1)C)C2CC2)N

Canonical SMILES

CC(C)C(C(=O)N(C1CC1)C2CCN(C2)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-cyclopropyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide typically involves multiple steps, starting from readily available starting materialsThe final step usually involves the formation of the amide bond through a condensation reaction between an amine and a carboxylic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and cost-effective reagents. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-cyclopropyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution reactions can lead to a wide range of substituted derivatives .

Scientific Research Applications

2-amino-N-cyclopropyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-cyclopropyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Features Stereochemical Configuration Potential Pharmacological Relevance
2-Amino-N-cyclopropyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide (Target Compound) Cyclopropyl, 3-methyl, (3S)-1-methylpyrrolidin-3-yl (3S) at pyrrolidine ring Chiral recognition, metabolic stability
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-... (Compound m, ) 2,6-Dimethylphenoxy, diphenylhexan, tetrahydropyrimidinyl (2S,4S,5S) at hexan backbone Antibiotic/antiviral activity
(S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-... (Compound n, ) Similar to Compound m, but with (2R,4R,5S) configuration (2R,4R,5S) at hexan backbone Stereospecific binding
(S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-... (Compound o, ) Hybrid stereochemistry of m and n (2R,4S,5S) at hexan backbone Modified solubility profile
Tomopenem (CAS-222400-20-6, ) Bicyclic carbapenem core, sulfanyl, guanidinoacetyl groups (4R,5S,6S) at bicyclic ring β-lactam antibiotic

Key Structural and Functional Differences

Backbone Complexity :

  • The target compound features a simpler butanamide backbone compared to the diphenylhexan and tetrahydropyrimidinyl groups in Compounds m, n, and o . This may enhance metabolic stability but reduce binding affinity to large enzymatic pockets.
  • Tomopenem’s bicyclic carbapenem core (4R,5S,6S) is structurally distinct, emphasizing β-lactamase resistance, a feature absent in the target compound.

Stereochemical Influence :

  • The (3S)-configured pyrrolidine in the target compound contrasts with the (2S,4S,5S), (2R,4R,5S), and (2R,4S,5S) configurations in Compounds m, n, and o . Such stereochemical variations critically impact receptor binding and pharmacokinetics.
  • Tomopenem’s rigid bicyclic stereochemistry (4R,5S,6S) ensures optimal antibiotic activity against Gram-positive and Gram-negative bacteria .

Substituent Effects: The cyclopropyl group in the target compound likely reduces oxidative metabolism compared to the 2,6-dimethylphenoxy groups in Compounds m–o .

Pharmacological Implications

  • Target Compound : The compact structure and chiral pyrrolidine may favor central nervous system (CNS) penetration or protease inhibition, though empirical data are lacking.
  • Compounds m–o: Their bulky diphenylhexan backbones and phenoxy groups suggest applications in extracellular targets (e.g., viral entry inhibitors) .
  • Tomopenem : Validated as a broad-spectrum antibiotic, highlighting the importance of β-lactam frameworks for antimicrobial activity .

Biological Activity

2-amino-N-cyclopropyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide, also known as AM97751, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H25N3O
  • Molecular Weight : 239.36 g/mol
  • IUPAC Name : (S)-2-amino-N-cyclopropyl-3-methyl-N-((S)-1-methylpyrrolidin-3-yl)butanamide

The compound features a cyclopropyl group and a pyrrolidine moiety, which are critical for its biological activity. Its structural characteristics enable it to interact with various biological targets, particularly in the context of enzyme inhibition.

Research indicates that 2-amino-N-cyclopropyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide acts primarily as a Rho-kinase inhibitor . Rho-kinase is involved in several physiological processes, including smooth muscle contraction and cell migration. Inhibition of Rho-kinase has potential therapeutic implications for conditions such as hypertension and cancer.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on Rho-kinase activity. For instance, studies have shown that at concentrations around 50 µM, the compound can significantly reduce Rho-kinase-mediated cellular responses, indicating its potential as a therapeutic agent in managing diseases linked to Rho-kinase signaling pathways.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals the unique efficacy of 2-amino-N-cyclopropyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide:

Compound NameStructure FeaturesBiological Activity
N-Cyclopropyl Methyl BimatoprostContains cyclopropyl and methyl groupsUsed as an ophthalmic agent
2-Amino-N-cyclopropyl-N-(3-nitrophenyl)methylacetamideContains nitrophenyl groupPotential anti-inflammatory properties
(S)-2-Amino-N-cyclopropyl-3-methyl-N-R-(1-methyl-pyrrolidin-3-yl)butyramideSimilar pyrrolidine structureInvestigated for central nervous system effects

This table illustrates how the structural features of the compound contribute to its biological activities and therapeutic potential.

Therapeutic Applications

  • Cardiovascular Diseases : The inhibition of Rho-kinase by this compound suggests its application in treating cardiovascular diseases characterized by excessive smooth muscle contraction.
  • Cancer Therapy : Given the role of Rho-kinase in cell migration and proliferation, this compound may also serve as a candidate for cancer therapy by inhibiting tumor growth and metastasis.

Q & A

Basic Question: What are the recommended methodologies for synthesizing 2-amino-N-cyclopropyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide?

Methodological Answer:
Synthesis of this compound typically involves multi-step organic reactions, including amide bond formation and stereoselective cyclopropane functionalization. Key steps:

  • Step 1 : Use computational reaction path search methods (e.g., quantum chemical calculations) to predict feasible synthetic routes and optimize stereochemical outcomes .
  • Step 2 : Employ coupling agents like HATU or EDC/HOBt for amide bond formation between the cyclopropylamine and the pyrrolidine-containing intermediate.
  • Step 3 : Validate stereochemistry via chiral HPLC or X-ray crystallography to ensure the (3S)-configured pyrrolidine moiety is retained .

Advanced Question: How can researchers optimize reaction conditions to minimize diastereomer formation during synthesis?

Methodological Answer:
Diastereomer control requires a combination of experimental and computational strategies:

  • Factorial Design : Use a 2^k factorial design to test variables like temperature, solvent polarity, and catalyst loading. For example, high-polarity solvents (e.g., DMF) may stabilize transition states and reduce unwanted stereoisomers .
  • Computational Feedback : Apply reaction path simulations (e.g., via ICReDD’s quantum chemical workflows) to identify energy barriers favoring the desired diastereomer .
  • In Situ Monitoring : Utilize real-time FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Basic Question: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm the cyclopropane ring, methyl groups, and stereochemistry of the pyrrolidine moiety.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ ion).
  • X-ray Diffraction (XRD) : For unambiguous stereochemical assignment of the (3S)-pyrrolidine configuration .

Advanced Question: How can researchers resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Meta-Analysis Framework : Aggregate data from multiple studies using standardized metrics (e.g., IC50, Ki values) and apply statistical tools (e.g., ANOVA) to identify outliers .
  • Experimental Replication : Reproduce conflicting studies under controlled conditions (e.g., identical cell lines, buffer pH) to isolate variables .
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to explain discrepancies in binding affinity caused by conformational flexibility .

Basic Question: What separation techniques are suitable for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Liquid-Liquid Extraction (LLE) : Use dichloromethane/water partitioning to separate polar byproducts.
  • Flash Chromatography : Employ gradient elution (e.g., hexane:ethyl acetate) with silica gel columns.
  • Advanced Membrane Technologies : Apply nanofiltration or reverse osmosis for scalable purification, as outlined in CRDC subclass RDF2050104 .

Advanced Question: How can computational modeling predict this compound’s metabolic stability?

Methodological Answer:

  • ADMET Prediction Tools : Use software like Schrödinger’s QikProp or SwissADME to estimate metabolic liabilities (e.g., cytochrome P450 interactions) .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict oxidative degradation hotspots .
  • Machine Learning : Train models on existing pharmacokinetic datasets to forecast half-life and clearance rates .

Basic Question: What in vitro assays are recommended for preliminary evaluation of biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against target enzymes (e.g., proteases, kinases) using fluorogenic substrates.
  • Cell Viability Assays : Employ MTT or resazurin-based assays in relevant cell lines (e.g., cancer, neuronal) .
  • Receptor Binding Studies : Use radioligand displacement assays (e.g., with ³H-labeled antagonists) .

Advanced Question: How can researchers address stability issues in aqueous formulations of this compound?

Methodological Answer:

  • Degradation Kinetics : Perform accelerated stability studies (40°C/75% RH) and analyze degradation products via LC-MS .
  • Excipient Screening : Use factorial design to test stabilizers (e.g., cyclodextrins, surfactants) .
  • pH-Rate Profiling : Identify pH ranges where the compound is most stable using buffer systems .

Basic Question: What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

  • Hazard Assessment : Review SDS for acute toxicity, mutagenicity, and environmental impact.
  • Engineering Controls : Use fume hoods for synthesis and glove boxes for hygroscopic intermediates .
  • Waste Management : Neutralize reactive byproducts (e.g., quench with aqueous citric acid) before disposal .

Advanced Question: How can cross-disciplinary approaches enhance research on this compound?

Methodological Answer:

  • Convergence of Fields : Integrate synthetic chemistry (CRDC RDF2050112), computational biology (ICReDD methods), and materials science (RDF206) for novel applications .
  • Collaborative Frameworks : Adopt the "Contested Territories" model to combine academic, industrial, and activist perspectives in experimental design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.